(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide
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Overview
Description
The compound “(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide” is a highly complex organic molecule. This compound is characterized by its intricate structure, which includes multiple chiral centers, various functional groups, and a large number of rings. Such compounds are often of interest in fields like medicinal chemistry, materials science, and biochemistry due to their potential biological activities and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups or structural features. Common synthetic strategies might include:
Stepwise construction of the core structure: This could involve cyclization reactions, coupling reactions, and protection/deprotection steps.
Introduction of functional groups: Functional groups like amino, hydroxyl, and carboxamide groups might be introduced through substitution reactions, reductions, or oxidations.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques or asymmetric synthesis methods would be crucial.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification techniques: Using methods like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound might undergo various types of chemical reactions, including:
Oxidation and reduction: These reactions could modify the oxidation state of specific atoms within the molecule.
Substitution reactions: Functional groups might be replaced by other groups through nucleophilic or electrophilic substitution.
Coupling reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for coupling reactions, such as palladium or nickel complexes.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound could be studied for its interactions with proteins, nucleic acids, or cell membranes.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anticancer, antiviral, or antibacterial activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of such a compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the observed effects. For example, the compound might inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which might confer specific biological activities or physical properties not found in simpler molecules. Its multiple chiral centers and functional groups could allow for highly specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C70H65Cl2N9O17 |
---|---|
Molecular Weight |
1375.2 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide |
InChI |
InChI=1S/C70H65Cl2N9O17/c1-74-66(91)59-40-25-47(85)41(26-75-55-33-11-28-10-29(13-33)14-34(55)12-28)62(87)53(40)39-19-31(4-6-45(39)83)56-67(92)81-60(70(95)80-59)61(86)32-5-9-49(43(72)20-32)98-52-23-36-22-51(63(52)88)97-48-8-2-27(15-42(48)71)16-44-64(89)77-57(68(93)79-58(36)69(94)78-56)35-17-37(82)24-38(18-35)96-50-21-30(3-7-46(50)84)54(73)65(90)76-44/h2-9,15,17-25,28-29,33-34,44,54-61,75,82-88H,10-14,16,26,73H2,1H3,(H,74,91)(H,76,90)(H,77,89)(H,78,94)(H,79,93)(H,80,95)(H,81,92)/t28?,29?,33?,34?,44-,54+,55?,56-,57+,58-,59+,60+,61-/m1/s1 |
InChI Key |
KDRVYCZIKGQBME-FLWDIPKNSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1C2=CC(=C(C(=C2C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N9)N)O)O)C(=O)N[C@H]7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O)O)CNC1C2CC3CC(C2)CC1C3)O |
Canonical SMILES |
CNC(=O)C1C2=CC(=C(C(=C2C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N9)N)O)O)C(=O)NC7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O)O)CNC1C2CC3CC(C2)CC1C3)O |
Origin of Product |
United States |
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